molecular formula C4H4BrClN2O2S B1457686 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1378866-77-3

3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1457686
CAS No.: 1378866-77-3
M. Wt: 259.51 g/mol
InChI Key: LRAIKAPRQUBEQH-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 1378866-77-3) is a high-value chemical intermediate primarily employed in sophisticated organic synthesis and drug discovery pipelines. Its molecular structure, characterized by both a reactive sulfonyl chloride group and a bromine substituent on a pyrazole ring, makes it a versatile and powerful building block for the introduction of the pyrazole-sulfonamide moiety . This compound is critically used in sulfonylation reactions, particularly for the synthesis of novel pyrazole-4-sulfonamide derivatives . Such derivatives are of significant research interest in medicinal chemistry for the exploration and development of new pharmacologically active agents, with studies highlighting their potential in antiproliferative research . The reactive sulfonyl chloride group facilitates efficient coupling with amines to form sulfonamides, while the bromine atom offers a handle for further functionalization via metal-catalyzed cross-coupling reactions. As a specialized reagent, it is essential for researchers working on structure-activity relationship (SAR) studies and for expanding chemical libraries in the pursuit of new therapeutic candidates. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-bromo-1-methylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClN2O2S/c1-8-2-3(4(5)7-8)11(6,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAIKAPRQUBEQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378866-77-3
Record name 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride
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Preparation Methods

Bromination of 1-Methyl-1H-pyrazole

  • Starting Material: 1-methyl-1H-pyrazole
  • Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS)
  • Solvents: Typically dichloromethane (DCM), acetonitrile (MeCN), or similar inert solvents
  • Conditions: Mild temperature control (often room temperature to slightly elevated temperatures)
  • Mechanism: Electrophilic aromatic substitution at the 3-position of the pyrazole ring

This step selectively introduces the bromine atom at the 3-position, leveraging the electron-rich nature of the pyrazole ring and the directing effect of the N1-methyl substituent.

Sulfonylation and Chlorination at the 4-Position

  • Reagents: Sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid (ClSO₃H)
  • Solvent: Often chlorinated solvents like DCM or inert solvents such as tetrahydrofuran (THF)
  • Conditions: Controlled temperature (often 0–70°C), sometimes with prolonged stirring (up to 16 hours)
  • Process: Sulfonation introduces a sulfonic acid group (-SO₃H) at the 4-position, which is subsequently converted to the sulfonyl chloride (-SO₂Cl) by chlorination

This step is critical for installing the highly reactive sulfonyl chloride moiety, enabling subsequent nucleophilic substitution reactions.

Industrial Production Considerations

  • Scale-Up: Industrial synthesis employs continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reagent stoichiometry, improving safety and yield.
  • Catalysts and Solvents: Selection of catalysts (if any) and solvents is optimized to minimize side reactions and facilitate product isolation.
  • Purification: Techniques such as recrystallization, solvent extraction, and chromatographic purification are used to achieve high purity.

Summary of Preparation Steps in Table Format

Step No. Reaction Type Starting Material Reagents Solvent Conditions Product Intermediate
1 Bromination 1-methyl-1H-pyrazole Bromine (Br₂) or NBS DCM, MeCN Room temperature to mild heat 3-bromo-1-methyl-1H-pyrazole
2 Sulfonation 3-bromo-1-methyl-1H-pyrazole Sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid DCM, THF 0–70°C, stirring up to 16 h 3-bromo-1-methyl-1H-pyrazole-4-sulfonic acid
3 Chlorination 3-bromo-1-methyl-1H-pyrazole-4-sulfonic acid Chlorinating agent (if not SO₂Cl₂) DCM, THF Controlled temperature 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride

Research Findings on Preparation

  • Selectivity: Bromination using NBS under mild conditions provides high regioselectivity for the 3-position without over-bromination or substitution at other ring positions.
  • Yield: Multi-step synthesis yields are generally optimized by controlling reagent equivalents, temperature, and reaction time to minimize side reactions such as hydrolysis of the sulfonyl chloride group.
  • Stability: The sulfonyl chloride group is sensitive to moisture, requiring anhydrous conditions during synthesis and storage to prevent hydrolysis.
  • Functionalization Potential: The bromine atom at C3 allows for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), expanding the utility of the compound in complex molecule synthesis.

Comparative Analysis with Similar Compounds

Feature This compound Analogous Benzene Sulfonyl Chloride Pyrazole Ketone Derivative
Core Structure Pyrazole ring Benzene ring Pyrazole ring
Substituent at 3-position Bromine Fluorine Ketone group
Sulfonyl Chloride Reactivity High, but prone to hydrolysis due to electron-deficient pyrazole Moderate, more stable in aqueous conditions Nucleophilic addition prone ketone
Functionalization Potential High (cross-coupling via bromine) Moderate Limited

This comparison highlights the unique reactivity profile of this compound, particularly its enhanced reactivity and functionalization versatility.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in solvents such as dichloromethane, acetonitrile, or dimethylformamide, under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, sulfonamides, and sulfonate esters.

Scientific Research Applications

Scientific Research Applications

The applications of 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride can be categorized as follows:

1. Chemistry:

  • Building Block: Utilized in synthesizing more complex heterocyclic compounds, which are essential in drug discovery and materials science.
  • Reagent: Acts as a reagent in various organic reactions, facilitating the formation of new chemical entities.

2. Biology:

  • Biological Activity: Derivatives of this compound have been studied for their antimicrobial and anticancer properties. Research indicates that it may inhibit specific enzymes involved in disease processes.
  • Cellular Effects: The compound influences cellular metabolism and gene expression by interacting with biomolecules, modulating enzyme activity, and affecting signaling pathways.

3. Medicine:

  • Drug Development: Explored as a precursor for active pharmaceutical ingredients, particularly in developing treatments for infections and cancer .
  • Therapeutic Potential: Some derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which are critical in inflammatory processes.

4. Industry:

  • Material Science: Employed in developing new materials with specific properties, such as polymers and coatings that require enhanced performance characteristics.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of pyrazole derivatives derived from this compound. One derivative demonstrated an impressive edema inhibition percentage of 96% compared to standard drugs like celecoxib, indicating its potential therapeutic application in treating inflammatory diseases.

Case Study 2: Antimicrobial Properties

Research into structurally similar compounds revealed significant antimicrobial activity against various bacterial strains. This suggests that this compound may also possess similar properties, warranting further investigation into its use as an antimicrobial agent.

Comparative Analysis of Pyrazole Derivatives

Compound NameStructure CharacteristicsUnique Features
4-Bromo-1-methyl-1H-pyrazole-3-sulfonyl chlorideBromine at position 4; sulfonyl chloride at position 3Exhibits antimicrobial and anticancer activities
This compound Bromine at position 3; sulfonyl chloride at position 4Used extensively in drug synthesis
N,N-Bis(4-methoxybenzyl)-1-methyl-1H-pyrazole-3-sulfonamideContains methoxybenzyl substituentsPotential enzyme inhibitor

This table illustrates the diversity within the pyrazole class while highlighting unique characteristics that enhance reactivity and biological activity.

Mechanism of Action

The mechanism of action of 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The molecular targets and pathways involved depend on the specific derivatives and their interactions with biological systems .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride and analogous compounds derived from the provided evidence:

Compound Name Core Structure Key Substituents Molecular Weight Reactivity Profile Potential Applications
This compound Pyrazole Br (C3), CH₃ (N1), SO₂Cl (C4) ~259.5 High (SO₂Cl for substitution; Br for coupling) Sulfonamide synthesis, coupling reactions
3-fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride Benzene F (C3), SO₂Cl (C1), pyrazole (C4) 260.67 Moderate (electron-withdrawing F stabilizes SO₂Cl) Aromatic sulfonation, drug intermediates
4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one Dihydropyrazolone Br (C4), Cl-phenyl (C2), CH₃ (C1, C5) ~301 Moderate (ketone for addition; Br for substitution) Agrochemicals, heterocyclic synthesis
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole S-(3-ClC₆H₄) (C5), CF₃ (C3), CHO (C4) ~333.7 Aldehyde condensation, sulfanyl oxidation Polymer chemistry, medicinal chemistry

Reactivity and Stability

  • Sulfonyl Chloride Reactivity :
    The target compound’s sulfonyl chloride group is more reactive than the sulfanyl (-S-) group in ’s carbaldehyde derivative, enabling efficient sulfonamide formation. However, compared to the benzene-based sulfonyl chloride in , the pyrazole core’s electron-deficient nature may accelerate hydrolysis of the -SO₂Cl group, reducing stability under aqueous conditions .
  • Bromine vs. Fluorine: Bromine at C3 allows cross-coupling reactions, whereas fluorine in ’s compound primarily acts as an electron-withdrawing stabilizer.
  • Ketone vs. Sulfonyl Chloride : ’s dihydropyrazolone contains a ketone, which is susceptible to nucleophilic addition, contrasting with the sulfonyl chloride’s preference for substitution. Bromine at C4 in this compound may undergo slower substitution due to steric and electronic effects compared to the target’s C3 bromine .

Biological Activity

3-Bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride is a compound belonging to the pyrazole class, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at position 3 and a sulfonyl chloride group at position 4 of the pyrazole ring. This unique structure enhances its reactivity and potential interactions with various biological targets.

Property Description
Molecular Formula C4H5BrClN2O2S
Molecular Weight 228.52 g/mol
Functional Groups Bromine, Sulfonyl Chloride
Solubility Soluble in organic solvents

Target Interactions

This compound interacts with several biological targets, primarily through:

  • Enzyme Inhibition : It has been shown to inhibit liver alcohol dehydrogenase, affecting metabolic pathways and potentially influencing ethanol metabolism.
  • Cell Signaling Modulation : The compound can influence cellular signaling pathways by interacting with regulatory proteins and transcription factors, thus modulating gene expression.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit bacterial growth and show antifungal activity against various pathogens .

Anticancer Properties

The compound has been evaluated for its anticancer potential. A series of studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Lactate Dehydrogenase (LDH) : Some derivatives have shown low nanomolar inhibition of LDHA and LDHB, which are critical for cancer cell metabolism. This inhibition leads to reduced lactate production and affects glycolysis in cancer cells .

Anti-inflammatory Effects

This compound has also been implicated in anti-inflammatory activities. In vitro studies report that certain pyrazole derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response:

  • IC50 Values : Some compounds have demonstrated IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Anticancer Activity in Cell Lines : A study reported that specific pyrazole derivatives inhibited tumor growth in chick chorioallantoic membrane assays at levels comparable to standard treatments .
  • Inflammation Models : Research demonstrated that certain derivatives showed a significant reduction in edema in animal models, with percentages exceeding those of traditional NSAIDs .
  • Mechanistic Insights : Detailed biochemical analyses revealed that these compounds could modulate enzyme activities by binding to active sites or altering protein conformations, impacting cellular functions significantly.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation of vapors or dust.
  • In case of skin contact, immediately wash with water and soap for 15 minutes .
  • Store in a dry, ventilated area away from heat sources and incompatible substances (e.g., bases, oxidizers). Use airtight containers to prevent hydrolysis .
  • For spills, neutralize with inert absorbents (e.g., sand) and dispose of as hazardous waste .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Purity Analysis : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Compare retention times with commercial standards (>98% purity criteria) .
  • Structural Confirmation :
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the presence of the methyl group (δ ~3.9 ppm for CH3_3) and sulfonyl chloride (δ ~120-130 ppm for S=O) .
  • IR Spectroscopy : Identify characteristic peaks for sulfonyl chloride (S=O stretching at ~1350-1160 cm1^{-1}) and C-Br bonds (600-500 cm1^{-1}) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H^1H-NMR : Resolves methyl (δ ~3.9 ppm) and pyrazole ring protons (δ ~6.5-7.5 ppm).
  • Mass Spectrometry (MS) : Confirm molecular weight (MW = 279.57 g/mol) via electrospray ionization (ESI-MS) .
  • Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., C: 25.83%, H: 2.17%, N: 10.05%) .

Advanced Research Questions

Q. What strategies can optimize the synthesis of this compound to improve yield and minimize by-products?

  • Methodological Answer :

  • Reaction Conditions : Use chlorosulfonic acid in anhydrous dichloromethane at 0–5°C to suppress side reactions (e.g., hydrolysis) .
  • Catalysis : Employ Lewis acids like AlCl3_3 to enhance sulfonation efficiency .
  • Purification : Perform flash chromatography with hexane/ethyl acetate (3:1) to isolate the product from brominated pyrazole precursors .

Q. How does the bromine substituent at the 3-position influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • The bromine atom acts as a leaving group, facilitating nucleophilic displacement at the 4-sulfonyl chloride position.
  • Compare reactivity with non-brominated analogs (e.g., 1-methyl-1H-pyrazole-4-sulfonyl chloride) using kinetic studies in DMF/water .
  • Computational modeling (DFT) can predict activation energies for substitution pathways .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Reproducibility : Standardize assay conditions (e.g., cell lines, solvent controls) across studies .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with controlled modifications (e.g., replacing Br with Cl or F) to isolate substituent effects .
  • Meta-Analysis : Use databases like PubChem to cross-reference bioactivity data and identify outliers .

Q. What computational methods are suitable for predicting the reactivity or biological activity of derivatives?

  • Methodological Answer :

  • Molecular Docking : Screen derivatives against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina to prioritize synthesis .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to analyze electronic effects of substituents on sulfonyl chloride reactivity .
  • QSAR Models : Train regression models using Hammett constants (σ) and logP values to predict antibacterial activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride

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